

# tert-Butylamine-d9 Hydrobromide physical and chemical properties

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## Compound of Interest

Compound Name: *tert-Butylamine-d9Hydrobromide*

Cat. No.: *B586317*

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## Technical Guide: tert-Butylamine-d9 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butylamine-d9 Hydrobromide, including experimental protocols and key data presented for easy reference.

## Core Physical and Chemical Properties

Quantitative data for tert-Butylamine-d9 Hydrobromide and its non-deuterated analogue are summarized in the table below. Data for the deuterated compound is limited, and in such cases, data for the non-deuterated analogue or the deuterated free amine is provided as a reference.

Property	tert-Butylamine-d9 Hydrobromide	tert-Butylamine Hydrobromide (non-deuterated analogue)	tert-Butylamine-d9 (deuterated free amine)
Molecular Formula	C <sub>4</sub> D <sub>9</sub> H <sub>2</sub> N·HBr	C <sub>4</sub> H <sub>11</sub> N·HBr	C <sub>4</sub> D <sub>9</sub> H <sub>2</sub> N
Molecular Weight	163.10 g/mol [1]	154.05 g/mol [2][3]	82.19 g/mol
Appearance	-	White to almost white crystalline powder[2][4]	-
Melting Point	Not available	350 °C[2]	-67 °C
Boiling Point	Not applicable (salt)	Not applicable (salt)	46 °C
Density	Not available	Not available	0.933 g/mL at 25 °C
Solubility	Not available	Soluble in water, ethanol, and acetone. [5]	Miscible with water, alcohol, and ether. Soluble in chloroform. [6]
Isotopic Purity	-	-	98 atom % D

## Experimental Protocols

### Synthesis of tert-Butylamine-d9

A common method for the synthesis of tert-butylamine-d9 involves a multi-step process starting from deuterated precursors. The following is a representative, though generalized, protocol:

- **Preparation of Methyl-d3 Iodide:** Methanol-d4 is reacted with iodine and red phosphorus to produce methyl-d3 iodide via distillation.
- **Grignard Reaction:** The prepared methyl-d3 iodide is used to form a Grignard reagent. This is then reacted with acetone-d6 at low temperatures (e.g., 2 °C). The reaction is quenched with dilute hydrochloric acid to yield tert-butanol-d9.
- **Purification of tert-Butanol-d9:** The crude tert-butanol-d9 is purified by distillation.

- Formation of tert-Butylamine-d9: The purified tert-butanol-d9 is reacted with a chlorinating agent and a catalyst at low temperatures (e.g., -10 °C). The resulting product is purified by rectification to yield tert-butylamine-d9.

## Synthesis of tert-Butylamine-d9 Hydrobromide

The hydrobromide salt can be prepared by the direct reaction of the free amine with hydrobromic acid.

Materials:

- tert-Butylamine-d9
- Hydrobromic acid (e.g., 48% aqueous solution or HBr in a suitable solvent)
- Anhydrous diethyl ether or other suitable non-polar solvent
- Ethanol (for recrystallization)

Procedure:

- Dissolve a known quantity of tert-butylamine-d9 in a minimal amount of a suitable solvent, such as anhydrous diethyl ether, in a flask.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric equivalent of hydrobromic acid dropwise with continuous stirring.
- A white precipitate of tert-Butylamine-d9 Hydrobromide will form.
- Continue stirring in the ice bath for approximately 30 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
- Dry the product under vacuum.

## Purification by Recrystallization

The purity of the synthesized tert-Butylamine-d9 Hydrobromide can be enhanced by recrystallization. A common method for the non-deuterated analogue involves dissolving the salt in absolute ethanol and then slowly adding diethyl ether to induce crystallization.<sup>[7]</sup>

- Dissolve the crude tert-Butylamine-d9 Hydrobromide in a minimum amount of hot absolute ethanol.
- Allow the solution to cool slowly to room temperature.
- If crystals do not form, slowly add anhydrous diethyl ether until turbidity is observed.
- Allow the solution to stand, preferably at a reduced temperature (e.g., in a refrigerator), to facilitate crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/ether mixture, and dry under vacuum.

## Spectroscopic Data

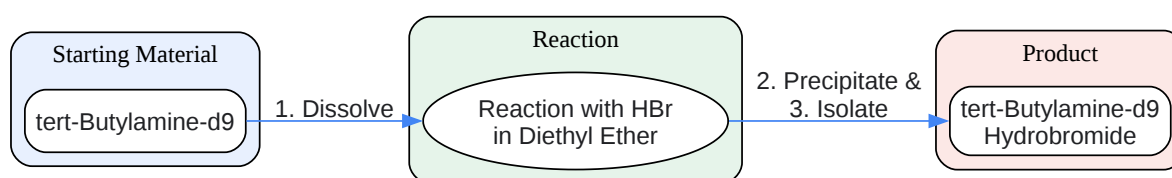
While specific spectra for tert-Butylamine-d9 Hydrobromide are not readily available in the literature, the expected characteristics can be inferred from its non-deuterated analogue and the deuterated free amine.

- <sup>1</sup>H NMR: The proton NMR spectrum of tert-Butylamine-d9 Hydrobromide is expected to show a broad singlet corresponding to the ammonium protons (-NH<sub>3</sub><sup>+</sup>). Due to the deuteration of the tert-butyl group, the characteristic singlet for the nine equivalent protons of the tert-butyl group, seen in the non-deuterated analogue, will be absent.
- <sup>13</sup>C NMR: The carbon NMR spectrum is expected to show a single resonance for the quaternary carbon of the tert-butyl group. The signal for the methyl carbons will likely be a multiplet due to coupling with deuterium.
- IR Spectroscopy: The infrared spectrum is expected to show characteristic absorptions for the N-H stretching of the ammonium group, typically in the range of 2800-3200 cm<sup>-1</sup>. The C-D stretching vibrations will be observed at lower wavenumbers compared to C-H stretches.

An ATR-IR spectrum for the non-deuterated tert-butylamine hydrobromide is available and shows peaks at various wavenumbers including strong absorptions in the fingerprint region. [8]

## Visualizations

The following diagram illustrates the synthesis of tert-Butylamine-d9 Hydrobromide from its deuterated free amine precursor.



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Caption: Synthesis of tert-Butylamine-d9 Hydrobromide.

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